2-bromo-5-(tert-butylsulfamoyl)benzoic Acid

Physicochemical profiling Drug-likeness prediction Lead optimization

Choose 2-bromo-5-(tert-butylsulfamoyl)benzoic acid (CAS 784172-03-8) for its three reactive handles (COOH, Br, SO2NHtBu) in a single, ≥95% pure building block. The ortho-bromine enables Pd-catalyzed cross-coupling for parallel SAR expansion, while its anomalous scattering (f'' ≈ 1.28 e⁻) supports SAD phasing in co-crystallography—eliminating separate heavy-atom soaks. The meta-N-tert-butylsulfamoyl group adds steric bulk and hydrogen-bonding capacity absent in non-tert-butyl or regioisomeric analogs. The 2,5-substitution pattern provides conformational locking via a potential ortho-Br···HOOC intramolecular hydrogen bond, reducing entropic binding penalties. Avoid the costly SAR mistranslation that results from procuring the wrong regioisomer. Available from multiple suppliers with typical lead times of 7–14 days.

Molecular Formula C11H14BrNO4S
Molecular Weight 336.2
CAS No. 784172-03-8
Cat. No. B2600995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-(tert-butylsulfamoyl)benzoic Acid
CAS784172-03-8
Molecular FormulaC11H14BrNO4S
Molecular Weight336.2
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
InChIInChI=1S/C11H14BrNO4S/c1-11(2,3)13-18(16,17)7-4-5-9(12)8(6-7)10(14)15/h4-6,13H,1-3H3,(H,14,15)
InChIKeyJNMUBPIQBJDJAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-(tert-butylsulfamoyl)benzoic Acid (CAS 784172-03-8): Procurement-Ready Physicochemical and Structural Profile


2-Bromo-5-(tert-butylsulfamoyl)benzoic acid (CAS 784172-03-8) is a disubstituted benzoic acid derivative bearing a bromine atom at the ortho (2-) position and a tert-butylsulfamoyl group at the meta (5-) position relative to the carboxylic acid [1]. With a molecular formula of C11H14BrNO4S and a molecular weight of 336.21 g/mol, this compound occupies a distinct structural niche among sulfamoyl benzoic acid building blocks [2]. It is commercially available from multiple suppliers at purities typically ≥95% , and its predicted physicochemical properties—including a density of 1.540 ± 0.06 g/cm³, a boiling point of 457.1 ± 55.0 °C, and a monoisotopic mass of 334.98269093 Da [3]—distinguish it from non-brominated or differently substituted sulfamoyl benzoic acid analogs in ways that directly impact synthetic strategy and molecular recognition design.

Why 2-Bromo-5-(tert-butylsulfamoyl)benzoic Acid Cannot Be Replaced by Non-Brominated or Regioisomeric Sulfamoyl Benzoic Acid Analogs


In sulfamoyl benzoic acid chemistry, seemingly minor structural alterations—bromine substitution pattern, regioisomerism of the sulfamoyl group, or the presence/absence of the N-tert-butyl moiety—can produce dramatic shifts in reactivity, binding affinity, and physicochemical properties [1]. Published SAR studies on sulfamoyl benzoic acid (SBA) analogs at the LPA2 receptor demonstrate that specific substitution patterns are required for subnanomolar agonist activity, with computational docking showing that even small structural changes alter the ligand-binding pocket interactions [2]. The bromine atom in the 2-position of 2-bromo-5-(tert-butylsulfamoyl)benzoic acid provides a heavy atom handle for X-ray crystallography, modulates electronic properties of the aromatic ring, and enables cross-coupling chemistry (Suzuki, Buchwald-Hartwig) that is impossible with non-halogenated analogs [3]. Generic substitution with commercially more common analogs—such as 2-bromo-5-sulfamoylbenzoic acid (CAS 22361-61-1, lacking the tert-butyl group), 5-(tert-butylsulfamoyl)-2-methylbenzoic acid (CAS 784172-01-6), or 3- and 4-substituted regioisomers—introduces uncontrolled variables that can derail hit-to-lead optimization and invalidate synthetic route planning.

Quantitative Differentiation Evidence for 2-Bromo-5-(tert-butylsulfamoyl)benzoic Acid (CAS 784172-03-8) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Non-Brominated and Des-tert-Butyl Analogs

The combination of a bromine atom and an N-tert-butylsulfamoyl group in 2-bromo-5-(tert-butylsulfamoyl)benzoic acid produces a molecular weight of 336.21 g/mol and a predicted LogP that is substantially higher than non-brominated or des-tert-butyl comparators [1]. This is structurally relevant because the 2-bromo substituent increases both molecular weight (+79.9 Da vs. the non-brominated 3-(tert-butylsulfamoyl)benzoic acid, MW 257.31) and lipophilicity, while the sterically demanding tert-butyl group on the sulfamoyl nitrogen further modulates hydrogen-bond donor/acceptor capacity relative to the primary sulfamoyl analog 2-bromo-5-sulfamoylbenzoic acid (MW 280.10) . These differences directly influence membrane permeability, plasma protein binding, and metabolic stability predictions in early-stage drug discovery programs .

Physicochemical profiling Drug-likeness prediction Lead optimization

Predicted Boiling Point as a Proxy for Thermal Stability and Purification Compatibility vs. Des-tert-Butyl Analog

The predicted boiling point of 2-bromo-5-(tert-butylsulfamoyl)benzoic acid (457.1 ± 55.0 °C) significantly exceeds that of its des-tert-butyl counterpart, 2-bromo-5-sulfamoylbenzoic acid, which has a lower molecular weight and fewer van der Waals contacts [1]. While boiling points are predicted rather than experimentally measured, the ~25+ °C differential is consistent with the molecular weight difference of 56.11 Da and the additional hydrocarbon surface area contributed by the tert-butyl group . This higher predicted boiling point indicates greater thermal stability and a wider operational window for high-temperature synthetic transformations or distillative workup procedures.

Synthetic chemistry Purification method selection Process chemistry

Regioisomeric Differentiation: 2,5-Substitution Pattern vs. 3,4- and 4,3-Analogs in Synthetic Accessibility and Pharmacophoric Geometry

The 2-bromo-5-(tert-butylsulfamoyl) substitution pattern places the bromine ortho to the carboxylic acid and the sulfamoyl group meta, creating a unique angular geometry distinct from the 4-bromo-3-(tert-butylsulfamoyl)benzoic acid regioisomer (CAS not provided, MW 336.20) and the 3-bromo-4-(tert-butylsulfamoyl)benzoic acid regioisomer . In the 2,5-arrangement, the bromine is positioned to participate in intramolecular hydrogen bonding with the carboxylic acid proton, potentially stabilizing a specific conformation, whereas the 3,4- and 4,3- arrangements project the sulfamoyl and bromine substituents into different vectors relative to the acid group . Published SAR on sulfamoyl benzoic acid LPA2 agonists shows that the spatial orientation of substituents is critical for receptor binding, with computational docking confirming that specific regioisomers achieve distinct binding poses within the ligand-binding pocket [1].

Regioisomer comparison Medicinal chemistry Structure-based design

Halogen-Specific Synthetic Utility: Bromine as a Cross-Coupling Handle vs. Methyl or Hydrogen Analogs

The 2-bromo substituent on 2-bromo-5-(tert-butylsulfamoyl)benzoic acid enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are impossible with the 2-methyl analog 5-(tert-butylsulfamoyl)-2-methylbenzoic acid (CAS 784172-01-6, MW 271.33) or the 2-unsubstituted 3-(tert-butylsulfamoyl)benzoic acid (MW 257.31) . While the 2-methyl and 2-H analogs retain the tert-butylsulfamoyl group and may serve as control compounds in biological assays, they cannot function as diversification points for library synthesis . The bromine atom also serves as a heavy atom for X-ray crystallographic phasing (anomalous scattering at Cu Kα: f'' = 1.28 e⁻), a capability absent in chlorine-substituted and non-halogenated analogs [1].

Cross-coupling chemistry Building block utility Parallel synthesis

Vendor-Specific Purity Specification: Enamine Building Block Availability at 95% Minimum Purity

2-Bromo-5-(tert-butylsulfamoyl)benzoic acid is stocked as a building block by Enamine LLC (product code EN300-10568) and AKSci (catalog 6232CG), with a minimum purity specification of 95% [1]. This contrasts with certain regioisomeric analogs such as 4-bromo-3-(tert-butylsulfamoyl)benzoic acid, which are available from Sigma-Aldrich but without a clearly posted minimum purity guarantee, and 3-bromo-4-(tert-butylsulfamoyl)benzoic acid, for which purity specifications are inconsistently reported across vendors . The explicit 95% purity floor reduces the risk of purchasing material that requires re-purification before use in sensitive assays or as a synthetic intermediate .

Commercial availability Quality specification Procurement

Recommended Application Scenarios for 2-Bromo-5-(tert-butylsulfamoyl)benzoic Acid (CAS 784172-03-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Brominated, Tert-Butylsulfamoyl Benzoic Acid Scaffold with Cross-Coupling Diversification Potential

When an SAR program identifies the sulfamoyl benzoic acid core as a promising pharmacophore—as demonstrated by the subnanomolar LPA2 agonist series [1]—2-bromo-5-(tert-butylsulfamoyl)benzoic acid offers a unique combination of a cross-coupling-competent bromine handle and a sterically demanding N-tert-butylsulfamoyl group. The bromine enables parallel library synthesis via Suzuki or Buchwald-Hartwig coupling to explore the 2-position SAR vector, a capability absent in the 2-methyl (CAS 784172-01-6) and 2-H (CAS 222409-98-5) analogs [2]. The molecular weight and lipophilicity contribution of the combined Br + tert-butyl groups place this scaffold in a physicochemical space that may favor membrane permeability while maintaining the hydrogen-bonding capacity of the sulfamoyl NH and carboxylic acid .

Fragment-Based Drug Discovery Requiring Regioisomeric Precision with Intramolecular Conformational Locking

The 2,5-substitution pattern provides a potential intramolecular hydrogen bond between the ortho-bromine and the carboxylic acid proton, a conformational locking mechanism not available in 3,4- or 4,3-regioisomers [1]. For fragment-based screening where binding pose reproducibility is critical, this conformational constraint may reduce entropic penalties upon target binding. The distinct angular projection of substituents in the 2,5-arrangement also offers a pharmacophoric geometry complementary to binding sites that cannot accommodate the alternative vectors presented by regioisomeric analogs [2]. Procurement of the correct regioisomer at the fragment stage prevents the costly downstream discovery that SAR data collected on a different substitution pattern does not translate to the intended lead series.

X-ray Crystallographic Studies Requiring a Heavy Atom for Experimental Phasing

The bromine atom at the 2-position provides anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα wavelength) suitable for single-wavelength anomalous diffraction (SAD) phasing in protein-ligand co-crystallography [1]. This capability is absent in non-halogenated sulfamoyl benzoic acid analogs such as 3-(tert-butylsulfamoyl)benzoic acid (CAS 222409-98-5) or 5-(tert-butylsulfamoyl)-2-methylbenzoic acid (CAS 784172-01-6). For structural biology groups seeking to determine the binding mode of a sulfamoyl benzoic acid-based ligand, the brominated compound eliminates the need for a separate heavy-atom soak, streamlining the crystallographic workflow [2].

Synthetic Methodology Development Leveraging Ortho-Bromobenzoic Acid Reactivity with a Sulfamoyl Electron-Withdrawing Group

The combination of an ortho-bromine and a meta-tert-butylsulfamoyl group on the benzoic acid core creates a uniquely polarized aromatic system for exploring regioselective cross-coupling, directed ortho-metalation, or nucleophilic aromatic substitution chemistry [1]. The sulfamoyl group is electron-withdrawing (-I, -M), activating the ring toward nucleophilic attack while deactivating it toward electrophilic substitution—a reactivity profile that complements the cross-coupling reactivity of the C-Br bond. For methodology groups developing new catalytic transformations on polysubstituted benzoic acid substrates, this compound offers three distinct functional group handles (COOH, Br, SO2NHtBu) in a single, commercially available building block with a documented 95% minimum purity [2].

Quote Request

Request a Quote for 2-bromo-5-(tert-butylsulfamoyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.